N-Methyl-D-alanyl-L-alanine
CAS No.: 61370-51-2
Cat. No.: VC19534347
Molecular Formula: C7H14N2O3
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61370-51-2 |
---|---|
Molecular Formula | C7H14N2O3 |
Molecular Weight | 174.20 g/mol |
IUPAC Name | (2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Standard InChI Key | BNOGWBQUPQZAPG-UHNVWZDZSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@@H](C)C(=O)O)NC |
Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC |
Introduction
Chemical Identity and Structural Characteristics
N-Methyl-D-alanyl-L-alanine consists of two alanine residues linked by a peptide bond, with the D-alanine component bearing a methyl group on its amino nitrogen. The molecular formula is , and its molecular weight is 174.20 g/mol. The stereochemistry of the D-alanine residue introduces conformational constraints that differentiate it from its L-alanine counterpart, influencing its biological interactions .
Stereochemical Configuration
The D-configuration of the N-methylated alanine residue disrupts typical peptide backbone hydrogen-bonding patterns, often enhancing proteolytic stability. This resistance to enzymatic degradation is a hallmark of N-methylated peptides, making them valuable in drug design .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Melting Point | 315–317°C (decomp) | |
Solubility | Slightly soluble in aqueous acid and water | |
pKa | 2.32 ± 0.10 | |
Density | 1.048 ± 0.06 g/cm³ |
These properties align with trends observed in N-methylated amino acids, where increased lipophilicity from the methyl group reduces aqueous solubility but improves membrane permeability .
Synthesis and Production Strategies
The synthesis of N-Methyl-D-alanyl-L-alanine involves challenges associated with stereoselective N-methylation and peptide bond formation. Two primary approaches dominate: chemical synthesis and biocatalytic methods.
Biocatalytic Fermentation
Recent advances in metabolic engineering have enabled fermentative production of N-methylated amino acids. For example, Corynebacterium glutamicum strains engineered to overexpress dpkA (an N-methyltransferase from Pseudomonas putida) convert glucose and methylamine into N-methyl-L-alanine with yields up to 31.7 g/L . Adapting this system for D-alanine synthesis would require orthogonal enzyme engineering to invert stereoselectivity.
Biological and Pharmacological Relevance
N-Methylation in peptides enhances pharmacokinetic properties by:
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Conformational Restriction: Limiting rotational freedom to favor bioactive conformations .
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Proteolytic Stability: Shielding the peptide bond from enzymatic cleavage .
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Lipophilicity: Improving cell membrane permeability for intracellular targets .
Applications in Drug Design
N-Methyl-D-alanyl-L-alanine’s structural features make it a candidate for:
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Antibody-Drug Conjugates (ADCs): Site-specific conjugation via D-amino acids reduces immunogenicity while maintaining potency .
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Antimicrobial Peptides: D-amino acids evade resistance mechanisms targeting L-configured peptides .
Analytical Characterization
Spectroscopic Methods
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NMR: Distinguishes D/L configurations via coupling constants (e.g., ) and NOE patterns .
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Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns indicative of N-methylation .
Chromatographic Techniques
Reverse-phase HPLC with chiral columns resolves enantiomers, critical for ensuring stereochemical purity .
Challenges and Future Directions
Despite its potential, several hurdles remain:
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